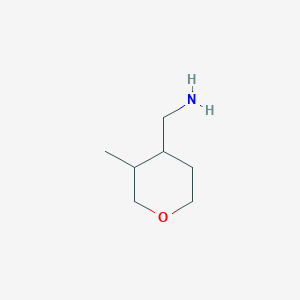

(3-Methyloxan-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEBROTUBZVEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyloxan 4 Yl Methanamine and Its Stereoisomers

Strategies for Regioselective and Stereoselective Construction of the 3-Methyloxan-4-yl Skeleton

The creation of the 3,4-substituted oxane core is a pivotal step in the synthesis of (3-Methyloxan-4-yl)methanamine. This requires methods that can effectively control the placement of substituents at the C3 and C4 positions of the tetrahydropyran (B127337) ring with high stereochemical fidelity.

Intramolecular Cyclization Approaches to Oxane Rings

Intramolecular cyclization reactions are powerful tools for the formation of cyclic ethers, including the oxane ring system. These methods often proceed through the formation of an oxygen-carbon bond within a single molecule, leading to the desired heterocyclic structure.

Hydroalkoxylation Reactions

Intramolecular hydroalkoxylation of unactivated alkenols offers a direct and atom-economical route to cyclic ethers. organic-chemistry.org Lanthanide triflates, for instance, have been shown to be effective catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes, yielding five- and six-membered oxygen heterocycles. organic-chemistry.org These reactions typically follow a Markovnikov-type selectivity. The use of chiral copper(II) bis(oxazoline) complexes has also been reported for the enantioselective intramolecular hydroalkoxylation of 4- and 5-alkenols, providing access to enantioenriched cyclic ethers. nih.gov Mechanistic studies suggest that these copper-catalyzed reactions may proceed through a polar/radical mechanism involving enantioselective oxycupration. nih.gov Furthermore, gold(I) complexes can catalyze the intramolecular hydroalkoxylation of allenes, although the mechanism can be complex, involving reversible C-O bond formation. nih.gov

Prins Cyclization Strategies

The Prins cyclization, involving the acid-catalyzed reaction of an alkene with an aldehyde, is a versatile method for constructing tetrahydropyran rings. organic-chemistry.org This reaction can be tailored to produce a variety of substituted oxanes with a high degree of stereocontrol. beilstein-journals.orgnih.gov For example, iron(III)-catalyzed Prins cyclization has been utilized for the synthesis of all-cis-2,4,6-trisubstituted tetrahydropyrans. nih.gov A significant advantage of the Prins reaction is the ability to generate multiple stereocenters in a single step. An Evans aldol–Prins strategy has been developed for the synthesis of densely substituted tetrahydropyrans, creating five contiguous stereocenters. acs.org However, a notable challenge in some Prins cyclizations is the potential for racemization through a competing oxonia-Cope rearrangement. nih.gov To address this, strategies have been developed to promote axial selectivity in the cyclization, thereby minimizing racemization. nih.gov

The following table summarizes different catalytic systems used in Prins cyclization for the synthesis of substituted tetrahydropyrans.

| Catalyst System | Substrates | Product | Key Features |

| Iron(III) salts | Homoallylic alcohols and aldehydes | 4-halotetrahydropyrans | Catalytic system allows for the construction of chloro-, bromo-, and iodo-substituted heterocycles. researchgate.net |

| Amberlyst® 15 | Homoallyl alcohol and aldehydes | Polysubstituted tetrahydropyrans | Can generate three contiguous stereocenters in one operation. beilstein-journals.org |

| BF₃·OEt₂ / SnBr₄ | α-acetoxy ethers | 2,4-disubstituted tetrahydropyrans | Avoids loss of optical purity. nih.gov |

| Evans Aldol–Prins Protocol | β,γ-unsaturated N-acyloxazolidin-2-ones | 2,3,4,5,6-pentasubstituted tetrahydropyrans | Generates five contiguous stereocenters. acs.org |

Oxonium-Ene Type Cyclizations

Oxonium-ene cyclizations provide an efficient pathway for the synthesis of di- and tetrahydropyrans. rsc.org These reactions are typically mediated by Lewis acids, such as boron trifluoride etherate or indium(III) triflate, and involve the reaction of aldehydes with substituted homoallyl alcohols. rsc.orgorganic-chemistry.org The reaction proceeds via an oxonium-ene mechanism, leading to the formation of the cyclic ether. rsc.org This methodology has been successfully applied to the synthesis of 4-methylenetetrahydropyrans and can be adapted to produce 4-amidotetrahydropyrans by trapping the intermediate carbocation with a nitrile nucleophile. rsc.org The diastereoselectivity of the cyclization can be high, often favoring the formation of the cis-isomer to minimize 1,3-diaxial interactions in the transition state. rsc.org

Stereochemical Control in Alkylation and Functionalization of Tetrahydropyranone Precursors

An alternative approach to the 3-methyloxan-4-yl skeleton involves the stereoselective alkylation and functionalization of pre-existing tetrahydropyranone rings. kaznu.kz This strategy allows for the stepwise introduction of substituents at the C3 and C4 positions.

The stereoselective alkylation of enolates derived from tetrahydropyranones is a key method for introducing substituents at the C3 position. The choice of base, solvent, and electrophile can significantly influence the stereochemical outcome of the reaction. For example, the use of lithium-based reagents often favors the formation of the thermodynamic enolate, while bulkier bases may lead to the kinetic enolate. Polar aprotic solvents can promote O-alkylation, whereas ethereal solvents tend to favor C-alkylation. egrassbcollege.ac.in

Following the introduction of the methyl group at C3, the ketone at C4 can be converted to the desired methanamine moiety. This two-step approach offers a high degree of control over the stereochemistry at both the C3 and C4 centers.

Installation of the Methanamine Moiety

Once the 3-methyloxan skeleton is constructed, the final step is the installation of the methanamine group at the C4 position. A common and effective method for this transformation is reductive amination. This process typically involves the reaction of a 4-oxotetrahydropyran precursor with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, in the presence of a reducing agent.

Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). Catalytic hydrogenation can also be employed. The reaction conditions, such as pH and temperature, must be carefully controlled to optimize the yield of the desired amine and minimize the formation of byproducts.

The following table outlines reagents for the reductive amination of a 4-oxotetrahydropyran.

| Amine Source | Reducing Agent | Key Considerations |

| Ammonia | Sodium cyanoborohydride | Controlled pH is crucial to maximize amine formation. |

| Ammonium acetate | Sodium triacetoxyborohydride (STAB) | STAB offers milder conditions and can lead to higher stereochemical control. |

| Ammonia | Catalytic Hydrogenation (e.g., H₂, Pd/C) | A common method for reduction. |

An alternative to reductive amination is the conversion of a 4-hydroxy-tetrahydropyran to a suitable leaving group, followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction to the amine. This multi-step sequence provides another route to the target methanamine.

Reductive Amination Strategies for Amine Introduction

Reductive amination is a cornerstone for the synthesis of amines and is widely employed in the pharmaceutical and chemical industries. rsc.orgtaylorandfrancis.com This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. rsc.org For the synthesis of this compound, this strategy would likely start from a corresponding aldehyde or ketone precursor.

A key challenge in the synthesis of substituted tetrahydropyrans is achieving high stereoselectivity. Asymmetric reductive amination, often utilizing transition metal catalysts or biocatalysts like imine reductases (IREDs), has emerged as a powerful tool to control the stereochemical outcome. rsc.orgnih.gov For instance, a practical synthesis of a highly functionalized tetrahydropyran derivative for use as a DPP-4 inhibitor was achieved through stereoselective reductive amination as a key step. nih.gov The choice of reducing agent is also critical; while sodium cyanoborohydride (NaBH3CN) is a classic reagent, others like sodium triacetoxyborohydride (NaBH(OAc)3) have proven to be versatile and effective for reductive amination. cas.cn

Recent advancements have focused on developing more sustainable and scalable reductive amination protocols. This includes the use of molecular hydrogen with catalysts like cobalt particles, which offers high atom economy and milder reaction conditions. acs.org Furthermore, enzyme-based approaches, such as the use of transaminases, are gaining traction for their high selectivity and green credentials, even at the kilogram scale for the production of aminotetrahydropyrans. acs.orgresearchgate.net

Table 1: Comparison of Reductive Amination Reagents

| Reagent/Catalyst System | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH3CN) | Mild reducing agent | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Versatile, mild, less toxic than NaBH3CN | Stoichiometric amounts required |

| H2 with Metal Catalysts (e.g., Co, Ru) | High atom economy, sustainable | May require high pressure/temperature |

| Imine Reductases (IREDs) | High stereoselectivity, green | Substrate specificity can be a limitation |

| Transaminases (TAs) | High stereoselectivity, green | Equilibrium displacement may be needed |

Aminomethylation of Unsaturated Compounds

Aminomethylation of unsaturated precursors, such as dihydropyrans, presents an alternative route to aminomethyl-substituted tetrahydropyrans. This approach involves the simultaneous introduction of both the amine and methyl functionalities. While direct aminomethylation of the specific unsaturated precursor for this compound is not extensively detailed in the provided results, general principles of aminomethylation can be applied.

One potential strategy involves the hydroaminomethylation of an appropriately substituted dihydropyran. This reaction, typically catalyzed by transition metals, would introduce an aminomethyl group across a double bond. Another approach could be a radical-based aminomethylation.

Alternative Routes via Nitriles, Amides, or Halogen Displacement

Beyond reductive amination, several other synthetic routes can be employed to introduce the aminomethyl group onto the oxane ring.

Reduction of Nitriles: A well-established method for synthesizing primary amines is the reduction of nitriles. pressbooks.publibretexts.org In this context, the synthesis of this compound could proceed from 3-methyloxane-4-carbonitrile. This nitrile intermediate could potentially be synthesized via nucleophilic substitution of a suitable leaving group at the 4-position of the oxane ring with a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). pressbooks.publibretexts.org

Reduction of Amides: The reduction of amides offers another pathway to amines with the same number of carbon atoms. pressbooks.puborgoreview.comorganic-chemistry.org The corresponding 3-methyloxane-4-carboxamide would be the immediate precursor. Similar to nitriles, amides are typically reduced to amines using strong reducing agents like LiAlH4. pressbooks.puborgoreview.com More recent and milder methods are also being developed, sometimes employing silane-based reducing agents in combination with catalysts. organic-chemistry.orgrsc.org

Halogen Displacement: The synthesis can also be envisioned through the displacement of a halogen atom from a 4-(halomethyl)-3-methyloxane with an amine source, such as ammonia or a protected amine equivalent. This SN2 reaction would directly install the aminomethyl group. The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, is a classic method to avoid over-alkylation and cleanly produce primary amines. pressbooks.pub

Protecting Group Strategies and Deprotection Methodologies

In the multistep synthesis of complex molecules like this compound, the use of protecting groups is often indispensable to mask reactive functional groups and ensure selective transformations. organic-chemistry.org

Amine Protection and N-Detosylation Techniques for Amine-Containing Tetrahydropyran Rings

The primary amine of this compound is a nucleophilic and basic functional group that often requires protection during synthesis to prevent unwanted side reactions. organic-chemistry.org Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides like the tosyl (Ts) group. organic-chemistry.orglibretexts.org

The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. libretexts.org The tosyl group is known for its robustness but often requires harsh conditions for removal. acs.org

Recent research has focused on developing milder and more efficient N-detosylation methods. For example, a convenient N-detosylation of an amine-containing tetrahydropyran ring was achieved using lithium, t-butanol, and ethylenediamine (B42938) in THF, which are non-traditional Birch reduction conditions. acs.orgnih.gov Another mild method for the detosylation of N-tosylpyrroloiminoquinones utilizes sodium azide in polar aprotic solvents. thieme-connect.de Visible-light photoredox catalysis has also emerged as a gentle technique for N-detosylation. conicet.gov.ar

Hydroxyl and Ether Protecting Groups in Oxane Synthesis

During the synthesis of the oxane ring itself, hydroxyl groups that may be present on the precursors often need to be protected. libretexts.org Ethers are common protecting groups for alcohols, with the tetrahydropyranyl (THP) ether being a classic example, although it introduces an additional stereocenter. total-synthesis.comorganic-chemistry.orgwikipedia.org Silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are also widely used and offer varying degrees of stability and ease of removal. libretexts.orgmasterorganicchemistry.comharvard.edu

The choice of hydroxyl protecting group depends on the specific reaction conditions to be employed in subsequent steps. For instance, THP ethers are stable to basic conditions but are readily cleaved with acid. total-synthesis.comorganic-chemistry.org Silyl ethers are generally stable to a wide range of non-acidic conditions and are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

In some cases, diols may need to be protected, which is often achieved by forming cyclic acetals or ketals, such as benzylidene acetals or acetone (B3395972) acetals. highfine.com

Table 2: Common Protecting Groups in Oxane Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions |

| Amine | tert-Butyloxycarbonyl | Boc | Boc2O, base | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Hydrogenolysis (H2, Pd/C) |

| Amine | p-Toluenesulfonyl | Ts | TsCl, base | Reducing agents (e.g., Li/NH3), strong acid, photoredox |

| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Acidic hydrolysis |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF), acid |

| Diol | Benzylidene acetal | Benzaldehyde, acid catalyst | Acidic hydrolysis, hydrogenolysis |

Process Development and Scalability Considerations for Chemical Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability. researchgate.net For the synthesis of this compound, these considerations are paramount, especially if it is an intermediate for a pharmaceutical product.

Key aspects of process development include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. For instance, in reductive amination, optimizing the ratio of amine to carbonyl compound and the choice of solvent can significantly impact the outcome. taylorandfrancis.com

Catalyst Selection and Development: Choosing a catalyst that is not only highly active and selective but also robust, easily separable, and cost-effective for large-scale production. The development of in situ-generated catalysts, such as the cobalt particles for reductive amination, can simplify the process. acs.org

Solvent Selection: Opting for greener and safer solvents, and minimizing their use whenever possible. Solvent-free reaction conditions are highly desirable. organic-chemistry.org

Purification Methods: Developing efficient and scalable purification techniques to ensure the final product meets the required purity standards. This may involve crystallization, distillation, or chromatography.

Safety Assessment: Identifying and mitigating potential hazards associated with the reagents, intermediates, and reaction conditions.

The development of biocatalytic processes, such as those using transaminases or imine reductases, is increasingly attractive for large-scale synthesis due to their high selectivity, mild reaction conditions, and reduced environmental impact. rsc.orgresearchgate.net The successful kilogram-scale synthesis of (R)-3-aminotetrahydropyran via direct transamination highlights the industrial feasibility of such approaches. researchgate.net

Reaction Mechanisms and Transformational Chemistry of 3 Methyloxan 4 Yl Methanamine

Aminomethyl Reactivity and Functional Group Interconversions

The primary amine functionality of (3-Methyloxan-4-yl)methanamine is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Derivatization to Amides, Ureas, and Carbamates

The primary amine of this compound readily undergoes acylation reactions with carboxylic acids or their derivatives to form amides. organic-chemistry.orgsioc-journal.cn These reactions are fundamental in organic synthesis and are often facilitated by coupling agents that activate the carboxylic acid. researchgate.net

The synthesis of ureas can be achieved by reacting this compound with isocyanates or through the reaction with phosgene (B1210022) or a phosgene equivalent followed by reaction with another amine. A related compound, 1-(3-Aminophenyl)-3-(4-methyloxan-4-yl)urea, highlights the formation of urea (B33335) derivatives from substituted oxane amines. nih.gov

Carbamates are typically synthesized from the reaction of this compound with chloroformates or by reacting it with an alcohol in the presence of a reagent like phosgene. nih.gov Tin-catalyzed transcarbamoylation reactions also provide a route to carbamates. organic-chemistry.org The reaction of primary aliphatic amines with dimethyl carbonate in the presence of supercritical CO2 can also yield methyl carbamates. core.ac.uk

Table 1: Derivatization Reactions of the Aminomethyl Group

| Derivative | General Reaction | Reagents and Conditions |

|---|---|---|

| Amides | Acylation | Carboxylic acid with coupling agents (e.g., DCC, EDC), or acyl halides/anhydrides. organic-chemistry.orgresearchgate.net |

| Ureas | Reaction with isocyanates | Isocyanate in an inert solvent. |

| Carbamates | Reaction with chloroformates | Chloroformate in the presence of a base. |

| Carbamates | Reaction with dimethyl carbonate | Dimethyl carbonate, supercritical CO2, 130°C. core.ac.uk |

Exploration of N-Alkylation and N-Acylation Reactions

N-alkylation of the primary amine introduces alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides. For instance, the related compound methyl(oxan-3-ylmethyl)amine (B1281107) can be synthesized by reacting 3-(chloromethyl)oxane with methylamine (B109427). Reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is another common method for N-alkylation. nih.gov

N-acylation, the introduction of an acyl group onto the nitrogen atom, is a fundamental transformation. As discussed previously, this leads to the formation of amides and is a cornerstone of peptide synthesis and other areas of organic chemistry. organic-chemistry.orgsioc-journal.cn

Formation of Azomethines from Reaction with Aromatic Aldehydes

The primary amine of this compound can react with aromatic aldehydes to form azomethines, also known as Schiff bases. orientjchem.orgresearchgate.net This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. orientjchem.org The formation of the C=N double bond is characteristic of this reaction. Various methods, including microwave-assisted synthesis and the use of green catalysts like lemon juice or glucose, have been developed to improve the efficiency and environmental friendliness of azomethine synthesis. biointerfaceresearch.com

The general mechanism for azomethine formation involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable azomethine. orientjchem.org The reaction rates can be influenced by the electronic nature of the substituents on the aromatic aldehyde. copernicus.orgresearchgate.net

Table 2: Synthesis of Azomethines

| Reactant | Catalyst/Conditions | Product |

|---|---|---|

| Aromatic Aldehyde | Acid or base catalysis, often with heating. researchgate.net | Azomethine (Schiff Base) |

| Aromatic Aldehyde | Microwave irradiation, various solvents. biointerfaceresearch.com | Azomethine (Schiff Base) |

Reactivity of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring in this compound is a relatively stable six-membered heterocycle. However, under certain conditions, it can undergo transformations that have significant stereochemical consequences or lead to ring-opening and rearrangement products.

Stereochemical Implications of Ring Substitutions and Transformations

The stereochemistry of the substituents on the tetrahydropyran ring plays a crucial role in its reactivity and the stereochemical outcome of reactions. The chair-like conformation of the THP ring dictates the axial and equatorial positioning of substituents, which in turn influences their accessibility and reactivity. The stereochemistry of related tetrahydropyran derivatives is often controlled during their synthesis, for example, through diastereoselective annulation reactions or by utilizing chiral starting materials. nih.gov The determination of stereochemistry and the separation of stereoisomers are important aspects in the synthesis and characterization of such compounds. epo.org

Potential for Ring Opening and Rearrangement Reactions

While the tetrahydropyran ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions often require Lewis acids or other activating agents to cleave the C-O bonds of the ether. mdpi.com For example, samarium(II) iodide has been used to promote ring-opening reactions of tetrahydropyran derivatives. acs.org Nickel-catalyzed cross-coupling reactions have also been shown to induce ring-opening of aryl-substituted tetrahydropyrans. escholarship.org

Rearrangement reactions of the tetrahydropyran ring system, while less common, can occur under certain conditions, potentially leading to the formation of other heterocyclic or carbocyclic structures. byjus.com These rearrangements can be driven by factors such as the relief of ring strain or the formation of more stable carbocation intermediates. msu.edu For instance, the Beckmann rearrangement of oximes derived from cyclic ketones can lead to ring expansion and the formation of lactams. byjus.commsu.edu

Catalytic Transformations Involving the Aminomethyl Oxane Motif

The aminomethyl oxane motif, a key structural feature of this compound, is a versatile building block in synthetic organic chemistry. Its reactivity can be harnessed through various catalytic transformations to construct more complex molecular architectures. These transformations often target the amine functionality, the adjacent C-H bonds, or the oxane ring itself, leveraging modern catalytic systems to achieve high efficiency and selectivity.

The primary amino group in compounds like this compound serves as a nucleophile and a handle for directed C-N bond formation. Catalytic processes are crucial for activating otherwise inert bonds and for controlling the regioselectivity and stereoselectivity of reactions. Transition-metal catalysis, in particular with elements like palladium, copper, nickel, and gold, plays a pivotal role in these transformations. researchgate.netorganic-chemistry.org Furthermore, the development of photoredox catalysis has opened new avenues for the functionalization of such aliphatic amines under mild conditions. researchgate.netacs.org

Catalytic C-N Bond Formation

One of the most fundamental transformations involving the aminomethyl oxane motif is the formation of new carbon-nitrogen bonds. Catalytic methods enable the coupling of the amine with a variety of electrophilic partners.

Reductive Amination : This is a cornerstone of amine synthesis and functionalization. The aminomethyl group can be introduced catalytically by the reductive amination of a corresponding aldehyde or ketone. For instance, the synthesis of related aminomethyl tetrahydropyran structures often employs catalytic hydrogenation over Raney nickel or platinum oxide. More advanced systems, such as Hydroxyapatite-supported Nickel (HAP-Ni) catalysts, have been shown to achieve near-quantitative yields in the reductive amination of 2-formyltetrahydropyran, with the added benefit of catalyst recyclability.

Buchwald-Hartwig Amination : While typically associated with aryl amines, developments in palladium catalysis have extended the scope of C-N cross-coupling reactions to include aliphatic amines. The aminomethyl oxane moiety can, in principle, be coupled with aryl halides or triflates using a suitable palladium catalyst and ligand system to generate N-aryl derivatives.

Copper-Catalyzed C-N Coupling : Copper catalysis offers a complementary approach for C-N bond formation. Systems using copper(I) iodide (CuI) with ligands like N,N'-dimethylethylenediamine (DMEDA) have been successfully used to synthesize pyrroles from 1,4-dihalo-1,3-dienes and primary amines in a tandem C-N bond-forming reaction. organic-chemistry.org This highlights the potential for the aminomethyl oxane group to participate in the construction of heterocyclic systems.

Table 1: Catalytic Systems for C-N Bond Formation

| Reaction Type | Catalyst System | Substrates | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Reductive Amination | HAP-Ni | 2-Carbaldehyde, Ammonia (B1221849), H₂ | 40–60°C, 0.1–1 MPa | High yield (93.3%), recyclable catalyst | |

| Tandem C-N Coupling | CuI / DMEDA | 1,4-dihalo-1,3-dienes, Primary Amines | 80 °C, Cs₂CO₃ base, THF solvent | Forms pyrrole (B145914) rings, tolerates various functional groups | organic-chemistry.org |

Catalytic C-H Functionalization

Direct functionalization of C-H bonds is a powerful strategy for molecular editing. For the aminomethyl oxane motif, this can involve the activation of C-H bonds adjacent to the nitrogen atom or on the oxane ring.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and efficient method for generating aminomethyl radicals from N-arylglycines and related compounds. acs.org These radicals can then engage in various C-C bond-forming reactions. For example, an iridium-based photocatalyst can initiate a cascade reaction between N-arylglycines and Morita–Baylis–Hillman acetates to synthesize complex pyrrole derivatives. acs.org This type of radical-mediated strategy could be applied to derivatives of this compound to achieve novel transformations.

Other Catalytic Transformations

The aminomethyl oxane structure can participate in a range of other catalytic processes, including amidoalkylation and multicomponent reactions.

Amidoalkylation : N-Acyliminium ions, often generated catalytically using Brønsted or Lewis acids, are potent electrophiles that react with various nucleophiles. ineosopen.org While typically used to introduce an amido-methyl group, the amine of this compound could be acylated and then used in subsequent catalytic C-H insertion or cyclization reactions. Bimetallic catalytic systems, such as Pd(II)/Ag(I), have been shown to facilitate the intermolecular amidoalkylation of indoles under mild conditions. ineosopen.org

Kabachnik–Fields Reaction : This three-component reaction combines an amine, an oxo compound, and a P-reagent (like a dialkyl phosphite) to form α-aminophosphonates. mdpi.com The reaction can be catalyzed by a wide array of catalysts, including Lewis acids (e.g., Mg(ClO₄)₂) and Brønsted acids (e.g., p-toluenesulfonic acid). The aminomethyl oxane moiety is a suitable substrate for this transformation, providing access to phosphonate (B1237965) derivatives with potential biological activities. mdpi.com

Table 2: Selected Catalytic Transformations and Findings

| Transformation | Catalyst | Reagents | Product Type | Research Finding | Reference(s) |

|---|---|---|---|---|---|

| Photocascade Annulation | Ir(III) photocatalyst | N-arylglycines, MBH acetates | Pyrrole derivatives | A radical Sₙ2'-type reaction/radical addition/annulation cascade forms multiple C-C and C-N bonds in one pot. | acs.org |

| Amidoalkylation | Pd(II)/Ag(I) | Indole, 2-phenyl-3-hydroxyphthalimide | Amidoalkylation product | Bimetallic system enables efficient reaction under mild conditions. | ineosopen.org |

A Comprehensive Analysis of this compound: Conformational and Computational Perspectives

The study of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Among these, molecules featuring the oxane (tetrahydropyran) ring are prevalent in numerous natural products and pharmaceuticals. rsc.org This article delves into the computational and theoretical chemistry of a specific substituted oxane, this compound, a compound with two stereocenters offering a rich basis for conformational and stereochemical investigation. While direct experimental studies on this molecule are not extensively documented in public literature, a robust understanding of its properties can be extrapolated from comprehensive computational studies on analogous systems.

Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of this compound. Proton NMR would show characteristic signals for the methyl group, the methanamine protons, and the protons on the oxane ring. Carbon NMR would provide information on the number and chemical environment of the carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like Electrospray Ionization (ESI-MS) can provide the mass-to-charge ratio of the protonated molecule. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the primary amine and the C-O-C stretching of the ether linkage in the oxane ring would be expected.

X-ray Crystallography

For a definitive determination of the solid-state structure, including the stereochemistry and conformational details, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and torsional angles.

Applications As a Synthetic Building Block and Scaffold Development

Utilization in the Construction of Complex Polycyclic and Heterocyclic Systems

The tetrahydropyran-methylamine framework is a privileged motif in medicinal chemistry and is leveraged for the synthesis of intricate polycyclic and heterocyclic structures. The amine serves as a handle for cyclization reactions, while the oxane ring provides a stable, three-dimensional core.

The structural core of (3-Methyloxan-4-yl)methanamine is analogous to precursors used in the synthesis of various bicyclic systems. While direct synthesis from this specific molecule is not extensively documented in seminal literature, the general strategies employed for related tetrahydropyran (B127337) and amine precursors are illustrative of its potential.

Azabicyclo[3.3.0]octane Systems: The synthesis of azabicyclo[3.3.0]octane derivatives, which form the core of many biologically active compounds, often involves intramolecular cyclization strategies. For instance, the synthesis of 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivatives, key components for drugs like Ramipril, can be achieved through Michael addition followed by hydrogenation and cyclization. Precursors with amine and ester functionalities are crucial for these transformations. Similarly, 1-azabicyclo[3.3.0]octane derivatives have been prepared from starting materials like 1,7-dichloro-4-heptanone, which cyclizes to form the bicyclic core. The (1-azabicyclo[3.3.0]octan-5-yl)methylamine fragment is then used to build more complex molecules, such as piracetam (B1677957) analogues and quinoline (B57606) derivatives. rsc.orggoogle.comresearchgate.netnih.gov

Dioxabicyclo[3.2.1]octane Systems: The 2,8-dioxabicyclo[3.2.1]octane skeleton is present in natural products and compounds with neuroprotective activities. nih.gov Syntheses of these systems often rely on intramolecular cyclization of functionalized tetrahydropyran precursors. For example, a related 6,8-dioxabicyclo[3.2.1]octane core can be derived from anhydro-sugars, highlighting the utility of oxygenated six-membered rings in forming such bridged systems. google.com The synthesis of zoapatanol (B1236575) analogues involves the construction of a 3,8-dioxabicyclo[3.2.1]octane system from a precursor aldehyde, demonstrating a pathway where a functionalized ring is elaborated into a bicyclic structure. rsc.org

Spirocyclic and fused-ring systems are of great interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The tetrahydropyran motif is a common component in the synthesis of these complex scaffolds.

Spiro Compounds: Spirocycles are ring systems linked by a single common atom. rsc.org The synthesis of spiro-heterocycles can be achieved through various methods, including cycloaddition reactions. For example, the reaction of in-situ generated azomethine ylides with alkylidene-oxindoles can produce complex spiro-pyrrolidine systems. nih.gov While not starting from this compound itself, related strategies using functionalized amines and ketones demonstrate a viable pathway. The synthesis of spiro[5.5]undeca ring systems, which have shown kinase inhibitory activity, further underscores the importance of building blocks that can generate spatial complexity. researchgate.net

Fused Ring Systems: Fused rings are formed when two rings share two or more common atoms. The synthesis of fused heterocyclic systems, such as pyridazino-indoles and pyridazino-quinolines, can be accomplished through tandem reactions where an initial condensation is followed by ring closure. nih.gov Another strategy involves the use of ortho-quinone methide intermediates, which can undergo inverse electron-demand Diels–Alder reactions with electron-rich dienophiles to create fused-ring flavonoid systems. rsc.org These examples showcase methodologies where precursor molecules are designed to undergo specific cyclizations to form fused architectures.

Role as a Chiral Scaffold in Asymmetric Synthesis

The inherent chirality of this compound, with stereocenters at the C3 and C4 positions of the oxane ring, makes it a valuable chiral scaffold. In asymmetric synthesis, a chiral scaffold or auxiliary is used to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer or diastereomer of the product.

The utility of chiral tetrahydropyran-based building blocks is well-established. For example, in the preparation of a novel chemokine receptor antagonist, a key step involved a reductive amination using an enantiomerically enriched 3-methoxy-4-pyranone. researchgate.net This chiral ketone, a close analogue and potential precursor to this compound, dictates the stereochemistry of the newly formed amine center. The pre-existing stereocenter on the pyran ring directs the approach of the reducing agent, resulting in a product with high diastereoselectivity. This principle highlights how the stereochemical information embedded within the this compound scaffold can be transferred to new stereocenters during a synthetic sequence. Chiral amines are fundamental in the development of organocatalysts and ligands for a wide array of asymmetric transformations. rsc.orgacs.org

Table 1: Asymmetric Synthesis Utilizing a Chiral Tetrahydropyran Precursor An illustrative example based on related chemistry.

| Step | Reactants | Catalyst/Reagent | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Enantiopure 3-methoxy-4-pyranone, Primary Amine | Sodium triacetoxyborohydride (B8407120) | (3S,4S)-3-methoxytetrahydro-2H-pyran-4-amine derivative | Diastereoselective formation of the new C-N bond | researchgate.net |

Precursor in the Synthesis of Advanced Chemical Intermediates (e.g., for CCR5 antagonists)

The tetrahydropyran-methylamine scaffold is a key structural component in several advanced pharmaceutical intermediates, most notably for the development of C-C chemokine receptor type 5 (CCR5) antagonists. These agents are crucial in the treatment of HIV infection by blocking the entry of the virus into host cells. nih.gov

The synthesis of several CCR5 antagonists, including Maraviroc, Vicriviroc, TAK-779, and Cenicriviroc, incorporates building blocks structurally related to this compound. nih.govjelsciences.comwikipedia.org

TAK-779 Intermediate: An efficient, scalable synthesis has been developed for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the nonpeptide CCR5 antagonist TAK-779. The synthesis starts with the reductive alkylation of methylamine (B109427) using tetrahydro-4H-pyran-4-one, demonstrating the direct use of the tetrahydropyran core to build the required fragment. researchgate.net

Maraviroc Analogues: The synthesis of Maraviroc, the first approved CCR5 antagonist, involves the coupling of three key fragments. researchgate.netacs.org While the final structure contains a tropane (B1204802) ring, the exploration of analogues has involved replacing this with other bicyclic systems, showcasing the modular approach to drug design where scaffolds like substituted tetrahydropyrans are evaluated. nih.govrsc.org

Vicriviroc and Cenicriviroc: The synthesis of Vicriviroc also relies on piperazine (B1678402) and piperidine (B6355638) derivatives, which are heterocyclic amines that share conceptual design space with tetrahydropyran amines. nih.govjelsciences.com Cenicriviroc, a dual CCR2/CCR5 antagonist, features a complex fused heterocyclic system, the synthesis of which relies on the strategic assembly of precursor molecules. wikipedia.orgbertin-bioreagent.combohrium.com The development of these complex drugs often involves screening libraries of building blocks, where substituted oxanes are valuable components. researchgate.net

Table 2: Synthesis of a Key Intermediate for CCR5 Antagonist TAK-779

| Step | Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Methylamine, Tetrahydro-4H-pyran-4-one | NaBH(OAc)₃ | N-methyl-N-(tetrahydropyran-4-yl)amine | - | researchgate.net |

| 2 | N-methyl-N-(tetrahydropyran-4-yl)amine | 4-Nitrobenzylbromide | N-(4-nitrobenzyl)-N-(tetrahydropyran-4-yl)amine | - | researchgate.net |

| 3 | N-(4-nitrobenzyl)-N-(tetrahydropyran-4-yl)amine | H₂, Pd/C | 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline | 78% (overall) | researchgate.net |

Integration into Natural Product Synthesis (e.g., amine fragments of FR901464 and thailanstatins)

The structural motif of an amine-containing tetrahydropyran ring is found in several potent and structurally complex natural products. This compound and its derivatives are therefore crucial building blocks for the total synthesis of these molecules and their analogues.

FR901464 and the thailanstatins are potent cytotoxic natural products that act as spliceosome inhibitors. A shared structural feature of these molecules is a complex, highly substituted tetrahydropyran ring bearing an amine fragment. Synthetic efforts toward these natural products have focused on the efficient and stereocontrolled construction of this key fragment.

An improved synthesis of the amine-containing tetrahydropyran component was reported, which highlights the strategic importance of this building block. In this revised synthesis, the amine was protected as a tosyl group, which improved yields and time economy compared to the previous Boc-protected route. A key step in this improved sequence was the development of a convenient N-detosylation method using non-traditional Birch reduction conditions (lithium, t-butanol, and ethylenediamine (B42938) in THF) to reveal the free amine at a late stage of the synthesis. This work underscores the utility of amine-functionalized oxanes as critical precursors in the challenging synthesis of complex natural products.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of (3-Methyloxan-4-yl)methanamine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments, a complete picture of the molecule's constitution and spatial arrangement of atoms can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the methyl group protons, the aminomethyl protons (CH₂-NH₂), and the protons on the oxane ring. The chemical shifts (δ) and coupling constants (J-values) are highly sensitive to the molecule's conformation and the relative stereochemistry of the substituents at the C3 and C4 positions. For instance, the coupling constants between the protons at C3, C4, and the adjacent ring protons can help deduce their cis or trans relationship.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. oregonstate.edudocbrown.info The chemical shifts of the carbons in the oxane ring, the methyl group, and the aminomethyl group provide confirmatory structural data. libretexts.org The carbon attached to the oxygen atom (C2 and C6) would appear most downfield due to the deshielding effect of the electronegative oxygen.

2D NMR Techniques for Stereochemical Elucidation:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, confirming the connectivity of protons within the ring system and the side chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the methyl and aminomethyl groups on the oxane ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical elucidation. They detect through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the protons of the methyl group (at C3) and the protons of the aminomethyl group (at C4) or other ring protons can definitively establish their relative cis/trans orientation. For example, a strong NOE between the methyl protons and the C4 proton would indicate a cis relationship.

Table 1: Hypothetical ¹H and ¹³C NMR Data for cis-(3-Methyloxan-4-yl)methanamine in CDCl₃ This table presents plausible, illustrative data based on known chemical shift ranges and structural analysis. Actual experimental values may vary.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| CH₃ | 15.8 | 0.95 | d | J = 7.0 |

| C2 | 73.5 | 3.80 - 3.95 | m | - |

| C3 | 34.2 | 1.85 - 1.95 | m | - |

| C4 | 40.1 | 1.60 - 1.70 | m | - |

| C5 | 30.5 | 1.40 - 1.55 | m | - |

| C6 | 68.0 | 3.30 - 3.45 | m | - |

| CH₂-NH₂ | 45.3 | 2.70 | d | J = 6.5 |

| NH₂ | - | 1.45 | br s | - |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), is used to determine the elemental composition of this compound with high accuracy. By measuring the exact mass of the protonated molecule [M+H]⁺, its molecular formula (C₇H₁₅NO) can be unequivocally confirmed, distinguishing it from other isobaric compounds. Predicted collision cross-section (CCS) values can further aid in its identification. uni.lu

Tandem Mass Spectrometry (MS/MS): For definitive structural confirmation, tandem mass spectrometry is employed. The precursor ion [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint. Plausible fragmentation pathways for this compound would include the loss of ammonia (B1221849) (NH₃), the cleavage of the aminomethyl side chain, and characteristic ring-opening fragmentations. This data is crucial for distinguishing it from isomers, such as (4-methyloxan-4-yl)methanamine. uni.lu

Impurity Profiling: Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for impurity profiling. metfop.edu.in These methods separate trace impurities from the main compound before they are detected and identified by the mass spectrometer. This allows for the identification of starting materials, by-products, and degradation products that may be present, which is essential for process control and quality assurance in chemical synthesis. nih.govnih.govresearchgate.net

Table 2: Predicted ESI-MS Adducts and Plausible MS/MS Fragments for this compound Data for adducts is based on predicted values. uni.lu Fragmentation data is hypothetical and based on common fragmentation pathways.

| Ion Type | Ion Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.12265 | Precursor Ion (Protonated Molecule) |

| [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.10459 | Sodium Adduct |

| Fragment 1 | C₇H₁₃O⁺ | 113.0961 | Loss of NH₃ from [M+H]⁺ |

| Fragment 2 | C₆H₁₁O⁺ | 99.0804 | Loss of CH₂NH₂ group from ring |

| Fragment 3 | CH₄N⁺ | 30.0335 | Aminomethyl cation (CH₂NH₂⁺) |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity and determining the enantiomeric composition of chiral molecules like this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with detectors such as ultraviolet (UV) or charged aerosol detectors (CAD), and Gas Chromatography (GC) with a flame ionization detector (FID) are standard methods for determining the chemical purity. These techniques separate the target compound from any non-volatile or volatile impurities, respectively. The purity is typically calculated based on the relative peak area of the main component compared to the total area of all detected peaks.

Enantiomeric Excess (ee) Determination: Since this compound contains two stereocenters (C3 and C4), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric excess (the measure of purity of one enantiomer over the other) is critical. heraldopenaccess.us This is almost exclusively achieved using chiral chromatography. uma.es

Chiral HPLC: This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are frequently used for this purpose. The enantiomeric excess is calculated from the peak areas of the two enantiomers. rsc.orgunife.it

Chiral GC: For volatile compounds or their derivatives, chiral GC using a capillary column coated with a chiral selector can also be employed for enantiomeric separation.

Indirect Method: An alternative approach involves derivatizing the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers can then be separated and quantified on a standard, non-chiral HPLC or GC column.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Excess (ee) Determination This table presents a hypothetical separation to illustrate the principle of ee determination.

| Parameter | Value / Description |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Area (Enantiomer 1) | 98.5% |

| Area (Enantiomer 2) | 1.5% |

| Enantiomeric Excess (ee) | 97.0% ee ((98.5 - 1.5) / (98.5 + 1.5) * 100) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration of its stereocenters. nih.gov

For a liquid or oily substance like this compound, the analysis requires the preparation of a suitable crystalline derivative, typically a salt such as the hydrochloride or tartrate. A single crystal of high quality—sufficiently large and with no significant internal imperfections—is selected and exposed to an intense beam of X-rays. wikipedia.orghod4.net

The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. hod4.net This map is then interpreted to build a model of the molecule's structure.

The resulting crystal structure would provide an unambiguous determination of the relative stereochemistry (cis or trans) of the methyl and aminomethyl groups. Furthermore, if a chiral salt is used or if anomalous dispersion methods are applied, the absolute configuration (e.g., (3R,4S)) can be determined without ambiguity. This technique serves as the ultimate benchmark for validating stereochemical assignments made by other methods like NMR. nih.gov

Table 4: Hypothetical Crystallographic Data for (3R,4S)-(3-Methyloxan-4-yl)methanamine Hydrochloride This table presents a typical format for crystallographic data to illustrate the information obtained from an X-ray structure analysis.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₁₆ClNO |

| Formula Weight | 165.66 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | a = 8.95, b = 11.61, c = 14.22 |

| α, β, γ (°) | α = 90, β = 90, γ = 90 |

| Volume (ų) | 1477.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.345 |

| Final R-factor | R1 = 0.045 |

| Absolute Configuration | Confirmed as (3R, 4S) by Flack parameter |

Future Research Directions and Emerging Opportunities

Development of Novel Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. mdpi.com Future research on (3-Methyloxan-4-yl)methanamine should prioritize the development of sustainable synthetic routes.

Key areas for investigation include:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high selectivity and milder reaction conditions, reducing energy consumption and waste. mdpi.com For instance, transaminases could be explored for the asymmetric synthesis of the amine group, ensuring high enantiopurity.

Use of Greener Solvents: Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents like Cyrene or 2-methyltetrahydrofuran. mdpi.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. This could involve exploring catalytic cycles that regenerate reagents.

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable biomass would significantly enhance the sustainability profile of this compound production.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Employing catalytic reactions that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and intermediates. |

| Designing Safer Chemicals | Modifying the structure of derivatives to reduce potential toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water, ionic liquids, or supercritical fluids. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. |

| Catalysis | Using selective catalysts in small amounts over stoichiometric reagents. mdpi.com |

| Design for Degradation | Designing derivatives that will break down into innocuous products after use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

Exploration of C-H Functionalization and Late-Stage Diversification Strategies

C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new functional groups. yale.edu This approach avoids the need for pre-functionalized substrates, streamlining synthetic routes. Late-stage functionalization, in particular, enables the rapid diversification of complex molecules, which is highly valuable in drug discovery for generating analogues with improved properties. nih.gov

For this compound, C-H functionalization could be applied to:

Introduce new substituents on the tetrahydropyran (B127337) ring, modifying the molecule's steric and electronic properties.

Create a library of derivatives for structure-activity relationship (SAR) studies.

Late-stage diversification strategies could involve:

Modification of the primary amine: The amine group serves as a versatile handle for a wide range of transformations, including acylation, alkylation, and arylation, to explore different pharmacophores.

Ring functionalization: Targeting the various C-H bonds on the oxane ring could lead to a diverse set of analogues with potentially different biological activities or material properties. nih.govnih.gov

| Strategy | Potential Outcome for this compound |

| Directed C-H Functionalization | Selective functionalization of specific C-H bonds on the oxane ring by using the existing amine or ether oxygen as a directing group. nih.gov |

| Non-directed C-H Functionalization | Functionalization based on the intrinsic reactivity of the C-H bonds, potentially leading to novel substitution patterns. |

| Late-Stage Amination/Acylation | Rapid generation of a library of amides, sulfonamides, or substituted amines to probe biological interactions. nih.gov |

| Late-Stage Halogenation | Introduction of halogen atoms which can serve as handles for further cross-coupling reactions or to modulate physicochemical properties. |

Integration into Materials Science as a Monomer or Ligand Scaffold

The structural features of this compound, including the tetrahydropyran ring and the primary amine, make it an interesting candidate for applications in materials science.

Monomer for Polymer Synthesis: The primary amine can participate in polymerization reactions, such as the formation of polyamides or polyimides. The rigid tetrahydropyran ring could impart unique thermal and mechanical properties to the resulting polymers.

Ligand for Metal Complexes: The amine and the ether oxygen can act as coordination sites for metal ions. This could lead to the development of novel catalysts, metal-organic frameworks (MOFs), or coordination polymers with interesting electronic, magnetic, or porous properties.

Computational Design and Predictive Modeling for New this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. nih.gov For this compound, these approaches can be used to:

Predict Physicochemical Properties: In silico methods can estimate properties such as solubility, lipophilicity, and metabolic stability for virtual derivatives, helping to prioritize synthetic targets.

Simulate Biological Activity: If a biological target is identified, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of new derivatives, guiding the design of more potent compounds. llnl.gov

Guide Synthetic Strategy: Computational models can help predict the reactivity of different C-H bonds, aiding in the design of selective functionalization strategies.

| Computational Approach | Application to this compound Research |

| Quantum Mechanics (QM) | Calculation of electronic properties, reaction mechanisms, and spectroscopic data to guide synthesis and characterization. |

| Molecular Dynamics (MD) Simulations | Studying the conformational preferences of the molecule and its interactions with biological targets or in materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity based on the structural features of a series of derivatives. |

| High-Throughput Virtual Screening | Screening large virtual libraries of derivatives against a biological target to identify promising candidates for synthesis. nih.gov |

Q & A

Q. What are the recommended synthetic routes for (3-Methyloxan-4-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-methyloxan-4-one using ammonia or ammonium acetate in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C). Key parameters include:

- Temperature : 25–60°C for optimal imine intermediate formation.

- Solvent : Methanol or ethanol to stabilize intermediates.

- Catalyst : Pd-C (5–10 wt%) under hydrogen gas (1–3 atm) for high selectivity .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is recommended. Purity can be confirmed by GC-MS or HPLC (>98%) .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxane ring substitution pattern and methanamine group. Key signals include δ ~3.4–3.8 ppm (oxane ring protons) and δ ~2.6 ppm (CH₂NH₂) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected m/z ~143.2 [M+H]⁺).

- X-ray Crystallography : To resolve stereochemistry at the 3-methyloxan-4-yl position, particularly if chiral centers are present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods due to potential inhalation risks (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3-methyl substitution on the oxane ring influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The methyl group induces steric hindrance, reducing accessibility to the oxane oxygen’s lone pairs. Computational studies (DFT or MD simulations) can model steric effects on reaction pathways. For example, the methyl group may:

- Slow SN2 reactions at the adjacent carbon due to hindered backside attack.

- Modulate hydrogen-bonding capacity in solvent interactions, as shown in solubility studies with polar aprotic solvents (e.g., DMF vs. DMSO) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from variations in assay conditions or impurity profiles. A systematic approach includes:

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Batch Analysis : Compare HPLC purity profiles across different synthetic batches.

- Meta-Analysis : Use tools like PRISMA guidelines to evaluate publication bias or methodological heterogeneity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), bioavailability, and CYP450 interactions.

- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding affinities with target receptors (e.g., GPCRs or ion channels) .

- QSPR Models : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with experimental permeability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.